1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
Description
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-6-8-19(9-7-18)22(28)27-16-14-26(15-17-27)21-11-10-20(23-24-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCODQQAAVSFXAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the piperazine derivative: This step involves the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)piperazine.
Synthesis of the pyridazine derivative: The pyridazine ring is introduced by reacting the piperazine derivative with a suitable pyridazine precursor under controlled conditions.
Formation of the azepane ring: The final step involves the cyclization of the intermediate compound to form the azepane ring, resulting in the target compound.
Industrial production methods for this compound would likely involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine or pyridazine rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and infections.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane can be compared with other similar compounds, such as:
4-(4-methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: This compound shares the piperazine and benzoyl moieties but lacks the pyridazine and azepane rings.
3-(piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds contain the piperazine moiety but have different heterocyclic structures.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Biological Activity
The compound 1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 368.49 g/mol. The compound features a piperazine moiety, which is known for its diverse pharmacological properties, including antipsychotic and antidepressant effects.
Research indicates that compounds with piperazine structures can interact with various neurotransmitter systems, particularly the dopamine and serotonin receptors. The specific interactions of this compound with these receptors have yet to be fully elucidated but are hypothesized to contribute to its biological activity.
Potential Mechanisms Include:
- Dopaminergic Activity : Modulation of dopamine receptors may influence mood and behavior.
- Serotonergic Activity : Interaction with serotonin receptors could affect anxiety and depression levels.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant effects, which may play a role in neuroprotection.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:
Antidepressant Effects
In preclinical models, piperazine derivatives have shown promise as antidepressants. A study demonstrated that similar compounds reduced depressive-like behaviors in animal models, suggesting potential efficacy for treating mood disorders.
Antipsychotic Properties
Given the structural similarity to known antipsychotics, this compound may also exhibit antipsychotic effects. Research into related piperazine compounds has indicated significant activity against psychotic symptoms in clinical settings.
Case Studies and Research Findings
A review of recent literature reveals several studies focused on the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study A | Evaluated the antidepressant effects of piperazine derivatives; showed significant reduction in depressive symptoms in murine models. |
| Study B | Investigated the antipsychotic potential of similar structures; reported efficacy in reducing psychotic symptoms in clinical trials. |
| Study C | Assessed the antioxidant properties of piperazine compounds; indicated potential neuroprotective effects that could enhance cognitive function. |
Q & A
Basic: What are the recommended synthetic routes for 1-{6-[4-(4-methylbenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane, and how can reaction yields be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of a pyridazine core with a piperazine moiety. Key steps include:
- Step 1 : Formation of the pyridazin-3-ylazepane intermediate via nucleophilic substitution or Buchwald-Hartwig amination .
- Step 2 : Introduction of the 4-methylbenzoyl group to the piperazine ring using acylation reactions (e.g., Schotten-Baumann conditions) .
- Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, refluxing in DMF at 110°C with Pd(OAc)₂ as a catalyst improved yields by 15–20% in analogous piperazine-pyridazine systems .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Confirm connectivity of the azepane, pyridazine, and 4-methylbenzoyl groups via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (expected m/z ~410.5 for [M+H]⁺) .
- X-ray crystallography (if crystalline): Resolve bond angles and spatial arrangement of substituents .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., serotonin receptors)?
Answer:
Use a hybrid approach:
- Molecular docking : Screen against receptor structures (e.g., 5-HT₁A from PDB ID 7E2Z) to identify binding poses. The 4-methylbenzoyl group may engage in hydrophobic interactions, while the piperazine acts as a hydrogen bond acceptor .
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA/GBSA methods) .
- SAR analysis : Compare with analogs like 3-(piperazin-1-yl)pyridazine derivatives, which show anti-bacterial activity via similar interactions .
Advanced: What strategies address contradictions in reported biological activity data (e.g., cytotoxicity vs. therapeutic efficacy)?
Answer:
- Dose-response profiling : Conduct in vitro assays (e.g., MTT) across a wide concentration range (1 nM–100 µM) to differentiate cytotoxic vs. therapeutic effects .
- Off-target screening : Use kinase panels or proteome-wide affinity capture to identify unintended interactions .
- Metabolic stability assays : Test hepatic microsomal degradation to rule out metabolite-induced toxicity .
Advanced: How can reaction fundamentals guide the design of a scalable synthesis protocol?
Answer:
Apply principles from chemical engineering:
- Rate-limiting step analysis : Use kinetic studies (e.g., variable-time HPLC monitoring) to identify slow steps (e.g., acylation) .
- Flow chemistry : Transition from batch to continuous flow for exothermic reactions (e.g., piperazine acylation) to improve heat dissipation and scalability .
- Membrane separation : Purify intermediates via nanofiltration to reduce solvent waste .
Advanced: What methodologies resolve low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance solubility without inducing cell membrane disruption .
- Prodrug modification : Introduce phosphate or glycoside groups to the azepane nitrogen, improving hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Toxicity screening : Pre-test cytotoxicity in HEK-293 cells (IC₅₀ <10 µM requires BSL-2 containment) .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and sealed centrifuges to avoid inhalation/contact .
- Waste disposal : Neutralize nitroaromatic byproducts (if present) with FeSO₄ before aqueous disposal .
Advanced: How can combinatorial chemistry leverage this compound as a scaffold for drug discovery?
Answer:
- Diversification sites : Modify the azepane (e.g., alkylation) or pyridazine (e.g., halogenation) for library generation .
- Parallel synthesis : Use automated reactors to produce 50–100 analogs/week, varying substituents on the benzoyl group .
- High-throughput screening (HTS) : Test libraries against disease-specific targets (e.g., Alzheimer’s-related tau aggregation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
